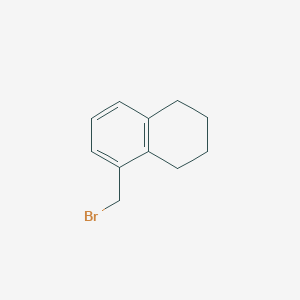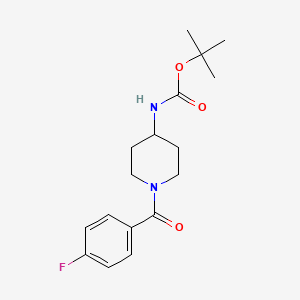
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H23FN2O3 . It has a molecular weight of 322.37 . The compound is typically in solid form .
Synthesis Analysis
The synthesis of “this compound” involves several steps . Tert-Butylpiperidin-4-ylcarbamate (2 g, 9.99 mmol) is dissolved in dichloromethane (50 mL). Then, 4-Fluorobenzoic acid (1.4 g, 9.99 mmol) is added, along with 2- (7-Azobenzotriazole) -N, N, N ‘, N’-tetramethyluronium hexafluorophosphate (4.94 g, 12.99 mmol) and N, N-diisopropylethylamine (3.23 g, 24.99 mmol). The reaction is carried out at 25 ° C for 3 hours. The reaction is completed by TLC (petroleum ether: ethyl acetate = 5: 1) .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string FC1=CC=C (C (N2CCC (NC (OC © ©C)=O)CC2)=O)C=C1 . The InChI code for the compound is 1S/C17H23FN2O3/c1-17 (2,3)23-16 (22)19-14-8-10-20 (11-9-14)15 (21)12-4-6-13 (18)7-5-12/h4-7,14H,8-11H2,1-3H3, (H,19,22) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 322.37 . The compound’s molecular formula is C17H23FN2O3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
tert-Butyl 1-(4-fluorobenzoyl)piperidin-4-ylcarbamate and related compounds have been synthesized and characterized through various chemical processes. These compounds are synthesized through condensation reactions, showcasing their potential in creating complex organic molecules. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was achieved by condensation between carbamimide and 3-fluorobenzoic acid. This process was characterized by spectroscopic methods, including LCMS, NMR, IR, and XRD, demonstrating the compound's structural and molecular properties (Sanjeevarayappa et al., 2015).
Biological Evaluation
The biological activities of compounds related to This compound have been evaluated, including antibacterial and anthelmintic activities. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate exhibited moderate anthelmintic activity, which is significant for developing new treatments for parasitic infections (Sanjeevarayappa et al., 2015).
Materials Science
Compounds structurally similar to This compound have been applied in materials science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and luminescent materials. The development of thermally activated delayed fluorescence (TADF) molecules showcases the potential of these compounds in creating efficient and durable materials for OLED technology (Huang et al., 2018).
Catalytic Activities
Ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, which may include structures resembling This compound , have shown catalytic activities in hydrogen transfer reactions. These studies indicate the role of such compounds in catalysis, potentially leading to more efficient and selective chemical reactions (Cheng et al., 2009).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-fluorobenzoyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)19-14-8-10-20(11-9-14)15(21)12-4-6-13(18)7-5-12/h4-7,14H,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRZDZDXRCIWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)
![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)
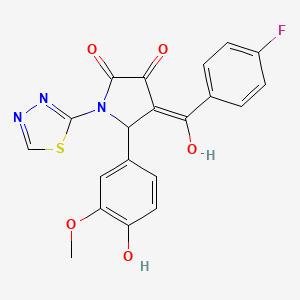
![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)


![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
![N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide](/img/structure/B2920095.png)
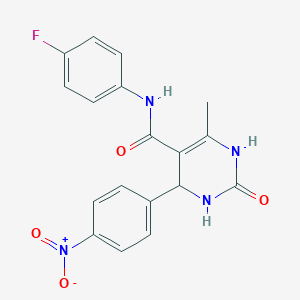
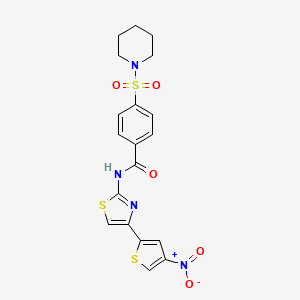
![1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2920100.png)
![6-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B2920101.png)
![N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2920102.png)
